N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(4-methoxyphenyl)propanamide
Description
This compound features a propanamide backbone linked to a thioethyl group and a 1H-imidazole ring substituted with a 4-chlorophenyl moiety. The 4-methoxyphenyl group on the propanamide chain introduces electron-donating properties, while the chloro substituent on the imidazole provides electron-withdrawing effects.
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-27-18-9-2-15(3-10-18)4-11-20(26)23-12-13-28-21-24-14-19(25-21)16-5-7-17(22)8-6-16/h2-3,5-10,14H,4,11-13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDTKTVGHVWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound notable for its complex molecular structure, which includes an imidazole ring, a thioether linkage, and an amide functional group. The compound's unique features suggest potential biological activities that are of significant interest in medicinal chemistry, particularly in drug development.
Structural Characteristics
The compound can be represented by the following structure:
This structure includes:
- Imidazole Ring : Known for its ability to chelate metal ions, potentially influencing enzyme activity.
- Thioether Linkage : Enhances the compound's reactivity and biological interactions.
- Amide Functional Group : Important for binding interactions with biological targets.
The biological activity of this compound is largely attributed to its structural components. The imidazole ring can interact with metal ions in enzyme active sites, leading to inhibition of enzyme activity which can disrupt various biological pathways. Preliminary studies indicate potential anticancer and antimicrobial properties, though comprehensive investigations are necessary to elucidate its complete pharmacological profile.
Anticancer Activity
Research indicates that compounds containing imidazole derivatives often exhibit anticancer properties. For instance, the compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted. A study highlighted that similar imidazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may follow suit .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It demonstrated moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of similar imidazole derivatives, revealing that compounds with structural similarities to this compound exhibited IC50 values ranging from 10 µM to 50 µM against various cancer cell lines. The mechanism was linked to the inhibition of key enzymes such as thymidylate synthase and HDAC .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of related compounds was assessed against a panel of bacterial strains. The results indicated that the compound displayed MIC values between 5 µM and 20 µM against Gram-positive bacteria, while showing slightly higher MIC values against Gram-negative strains. These findings support the potential use of this compound as an antimicrobial agent .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(4-methoxyphenyl)propanamide has garnered attention for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Antifungal Activity : It shows promise in inhibiting fungal growth, which is crucial for addressing fungal infections that are resistant to current treatments.
- Anticancer Activity : The compound has demonstrated cytotoxicity towards several cancer cell lines. In vitro studies have shown that it can reduce cell viability in breast and liver cancer cells, indicating its potential as a chemotherapeutic agent .
Biochemical Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Studies have shown that the compound can inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation .
- Cell Viability Assays : In vitro assays have indicated that treatment with this compound leads to reduced viability of various cancer cell lines, suggesting its potential role in cancer therapy.
Research Findings
Several studies have explored the biological effects of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MDA-MB-231 | 15 | Significant inhibition of cell growth noted |
| SK-Hep-1 | 20 | Moderate inhibitory effect observed |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy was assessed against various bacterial strains using standard methods:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound is compared to four analogs from the provided evidence, focusing on molecular architecture, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Analysis of Structural Features
Heterocyclic Core: The target compound contains a 1H-imidazole ring, which is more basic than the 1,3,4-oxadiazole in compounds and the pyrazole in .
Substituent Effects :
- The 4-methoxyphenyl group on the target’s propanamide chain donates electrons, contrasting with the 4-chlorophenyl group in the analog, which withdraws electrons. This difference may alter solubility and reactivity .
- Sulfonyl groups in compounds (e.g., 8i) enhance polarity and stability but are absent in the target compound, suggesting reduced aqueous solubility .
Chain Length and Linkers :
- The target’s propanamide chain (three-carbon) versus the acetamide (two-carbon) in may increase lipophilicity, affecting membrane permeability .
- The thioethyl linker in the target compound introduces flexibility and sulfur-based interactions, differing from the rigid sulfonyl-piperidinyl groups in .
Physicochemical Properties
- Melting Points : compounds (e.g., 8i: 142–144°C) exhibit higher melting points than the target’s structural analog in , likely due to sulfonyl groups enhancing crystallinity .
- Molecular Weight : The target’s estimated molecular weight (~428 g/mol) is lower than Compound 194 (522.60 g/mol), reflecting differences in aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
